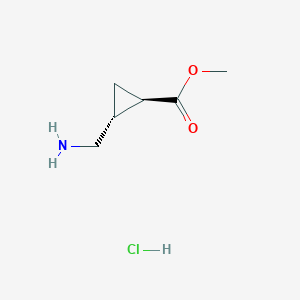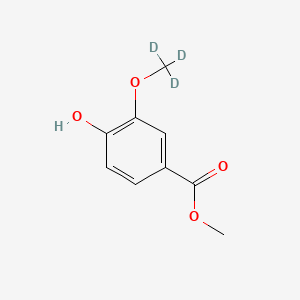
NeurotransGreen C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NeurotransGreen C5 is a water-soluble, lipophilic, potential-sensitive fluorescent RH probe. It is primarily used for monitoring synaptic activity at synapses and neuromuscular junctions. This compound is known for its ability to stain and identify actively firing neurons, making it a valuable tool in neuroscience research .
Preparation Methods
The synthesis of NeurotransGreen C5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, the general approach involves organic synthesis techniques that ensure the compound’s purity and functionality. Industrial production methods likely involve large-scale organic synthesis with stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
NeurotransGreen C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NeurotransGreen C5 has a wide range of scientific research applications, including:
Neuroscience Research: It is used to study neuronal activity, neurotransmitter release, and network activity in neuronal cultures. It helps in understanding the development and plasticity of neuronal circuits.
Drug Discovery: By monitoring changes in neuronal activity, this compound can be used to evaluate the effects of potential drugs on the nervous system.
Live-Cell Imaging: Unlike some other neuronal activity markers, this compound can be used in live cells without affecting their viability, allowing researchers to study neuronal activity over extended periods.
Mechanism of Action
NeurotransGreen C5 exerts its effects by accumulating in response to changes in calcium concentration within neurons. When neurons become active, calcium influx increases, leading to a higher concentration of this compound inside the neuron. This accumulation results in a brighter fluorescent signal, allowing researchers to monitor neuronal activity in real-time. The compound primarily targets neurons due to its response to calcium influx, minimizing interference from other cell types.
Comparison with Similar Compounds
NeurotransGreen C5 is unique in its ability to provide a high signal-to-noise ratio and its selectivity for neurons. Similar compounds include other potential-sensitive fluorescent probes used for monitoring synaptic activity, such as:
- NeurotransGreen C3
- NeurotransGreen C4
- NeurotransGreen C6
These compounds share similar properties but may differ in their specific applications, sensitivity, and selectivity. This compound stands out due to its high fluorescence signal and minimal background noise, making it easier to detect subtle changes in neuronal activity.
Properties
CAS No. |
303727-66-4 |
|---|---|
Molecular Formula |
C32H53Br2N3 |
Molecular Weight |
639.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





